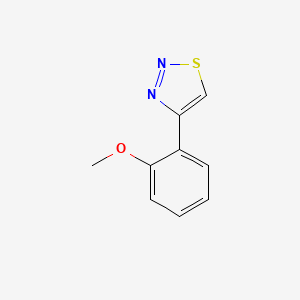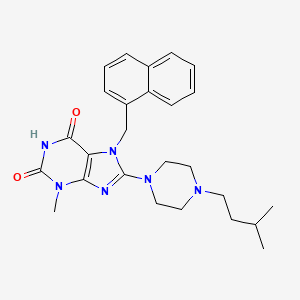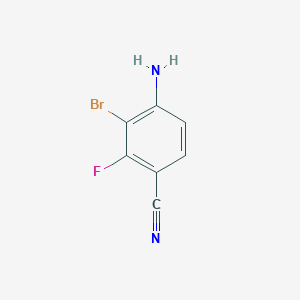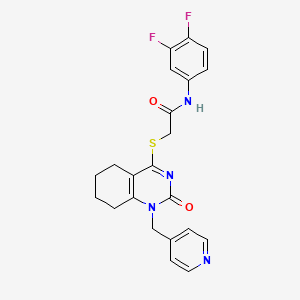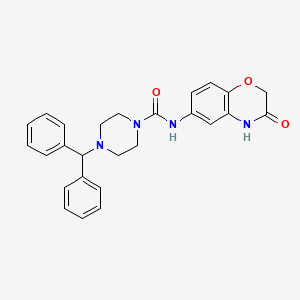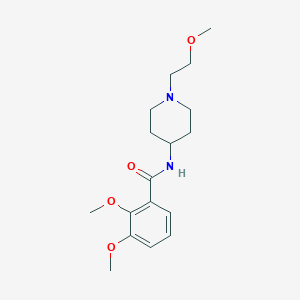![molecular formula C26H26N4O2 B2888914 ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 477238-43-0](/img/structure/B2888914.png)
ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolo[2,3-d]pyrimidine . It’s part of a series of compounds that have been synthesized in the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs) . These compounds are characterized by the presence of halogen atoms in their chemical structure, which are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties .
Synthesis Analysis
The synthesis of these compounds involves a series of steps . The process starts with the halogenation of the base compound, followed by the addition of the appropriate amines . The mixtures are then refluxed for a certain period, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . The proton located at the 2-position of pyrrolo[2,3-d]pyrimidine displays a distinctive signal within the chemical shift range of 8.34–8.38 ppm in all of the final compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include halogenation, addition of amines, and reflux . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure . All the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400, thus, likely to maintain drug-likeness during lead optimization .Applications De Recherche Scientifique
Antitubercular Agents
Pyrrolo[2,3-d]pyrimidine derivatives have been explored as potential antitubercular agents . A study described the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Sixteen compounds displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Multi-Targeted Kinase Inhibitors
These compounds have also been investigated as potential multi-targeted kinase inhibitors . A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized . Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines .
Apoptosis Inducers
In addition to their kinase inhibitory activity, some pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis . Mechanistic investigations revealed the ability of these compounds to induce cell cycle arrest and apoptosis in HepG2 cells .
Anti-HIV Agents
While not directly related to the specific compound , it’s worth noting that some indolyl and oxochromenyl xanthenone derivatives, which are structurally similar to pyrrolo[2,3-d]pyrimidine derivatives, have been studied as potential anti-HIV agents .
PKB Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidine derivatives have been discovered as inhibitors of PKB kinase activity . This suggests potential applications in the treatment of diseases where PKB kinase is implicated, such as certain types of cancer.
Mécanisme D'action
Target of Action
Similar compounds, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have shown activity againstMycobacterium tuberculosis and various kinases . These targets play crucial roles in cellular processes such as cell division, signal transduction, and pathogen survival.
Mode of Action
For instance, kinase inhibitors often bind to the ATP-binding site of the kinase, preventing the phosphorylation process that is essential for signal transduction .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For example, if the compound targets kinases, it could affect pathways such as the PI3K/AKT pathway, which is involved in cell survival and proliferation . Inhibition of Mycobacterium tuberculosis could affect the pathogen’s survival and replication within host cells .
Pharmacokinetics
Potent compounds from the 7h-pyrrolo[2,3-d]pyrimidine series have a clogp value less than 4 and molecular weight less than 400, suggesting good absorption and distribution characteristics .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. If it inhibits kinases, it could lead to decreased cell proliferation and survival . If it targets Mycobacterium tuberculosis, it could lead to decreased bacterial survival and replication .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-2-32-26(31)20-13-15-29(16-14-20)24-23-22(19-9-5-3-6-10-19)17-30(25(23)28-18-27-24)21-11-7-4-8-12-21/h3-12,17-18,20H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIVCIDOKMQMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

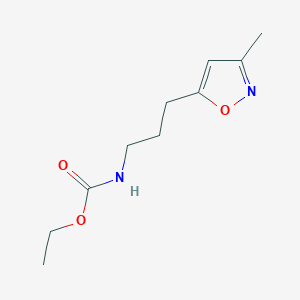
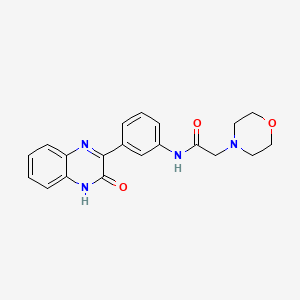
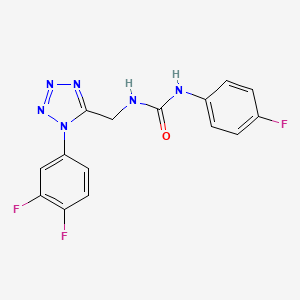
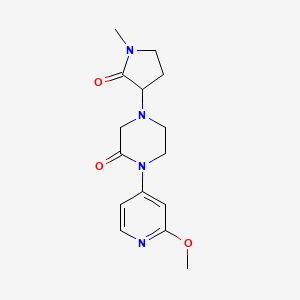

![Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate](/img/structure/B2888839.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide](/img/structure/B2888840.png)
